3-Ethyl-1-methyl-1,4-diazepane dihydrochloride
Description
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a diazepane ring substituted with ethyl and methyl groups. The compound is typically available as a white powder and is used primarily in research settings.
Properties
IUPAC Name |
3-ethyl-1-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-8-7-10(2)6-4-5-9-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPPRASVEAPYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCCN1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 1,4-diazepane with ethyl and methyl halides in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazepane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1,4-diazepane dihydrochloride
- 1,3-Dimethyl-1,4-diazepane dihydrochloride
- 2-Ethyl-1-methyl-1,4-diazepane hydrochloride
Uniqueness
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired.
Biological Activity
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Ethyl-1-methyl-1,4-diazepane dihydrochloride has the molecular formula and a molecular weight of approximately 221.16 g/mol. The compound features a diazepane ring with ethyl and methyl substitutions, which influence its interaction with biological systems.
The biological activity of 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It is believed to modulate neurotransmission processes, potentially exhibiting anxiolytic or sedative effects similar to other diazepane derivatives. The compound's binding affinity for specific receptors remains an area of active investigation.
Biological Activity Overview
Research indicates that 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride may possess several biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that the compound can affect central nervous system functions by interacting with neurotransmitter systems.
- Enzyme Modulation : The compound may bind to certain enzymes, influencing their activity and leading to various biological effects.
- Potential Therapeutic Applications : Its structural properties indicate potential use in drug development for conditions related to anxiety and other neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride can inhibit specific receptor activities. For instance, compounds within the diazepane class have shown potential in modulating GABAergic transmission, which is crucial for anxiety regulation .
Toxicological Profile
The toxicological profile of 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride has been assessed through various tests. Acute oral toxicity studies suggest a range of LD50 values depending on the specific conditions and formulations used. Understanding these parameters is essential for evaluating the safety of this compound in therapeutic contexts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethyl-1,4-diazepane dihydrochloride | Contains an ethyl group instead of a phenyl group | |
| 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride | Features an ethyl substitution on the diazepane ring | |
| 1-Methyl-3-phenyl-1,4-diazepane dihydrochloride | Contains a phenyl group providing distinct properties |
This table highlights how variations in substituents can affect biological activity and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
